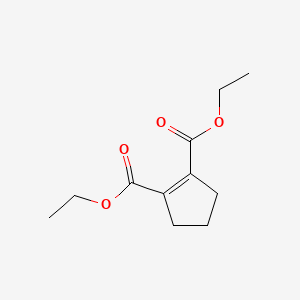

![molecular formula C22H23N5O2 B2411871 (2E)-2-甲基-N-{1-[5-(3-甲基-1,2,4-恶二唑-5-基)吡啶-2-基]吡咯烷-3-基}-3-苯基丙烯酰胺 CAS No. 1396890-54-2](/img/structure/B2411871.png)

(2E)-2-甲基-N-{1-[5-(3-甲基-1,2,4-恶二唑-5-基)吡啶-2-基]吡咯烷-3-基}-3-苯基丙烯酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

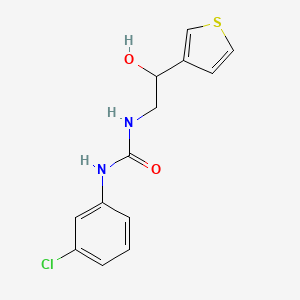

The compound “(2E)-2-methyl-N-{1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}-3-phenylacrylamide” is a derivative of 1,2,4-oxadiazole . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis

Oxadiazoles exist in four regioisomeric forms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis

The reaction involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes as starting substrates .科学研究应用

Pharmacological Applications

The 1,2,4-oxadiazole ring, a part of the compound, is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients with various therapeutic focus . For example, it’s found in ataluren used for the treatment of Duchenne muscular dystrophy and other diseases caused by nonsense mutations .

Antihypertensive Medication

Azilsartan, a medication that contains the 1,2,4-oxadiazole ring, is applied for hypertension treatment .

Parkinson’s Disease Therapy

Opicapone, another compound with the 1,2,4-oxadiazole ring, was approved as adjunctive therapy of Parkinson’s disease .

Cancer Therapy

Some 1,2,4-oxadiazole derivatives were recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Age-Related Diseases Treatment

1,2,4-oxadiazole derivatives have been used as agents for treatment of age-related diseases .

Antimicrobial Applications

These derivatives have also shown antimicrobial properties .

Development of Energetic Materials

In addition to medicinal application, these heterocycles were utilized for the development of energetic materials .

Insecticides

1,2,4-oxadiazoles have been used in the development of insecticides .

作用机制

Target of Action

It’s worth noting that 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They have also been used as potential agonists of peroxisome proliferator-activated receptor αr/δ (PPARα/δ) dual agonists .

Mode of Action

The intramolecular hydrogen bonding between the n atom of the oxadiazole moiety and the nh2 group has been revealed . This could potentially influence the interaction of the compound with its targets.

Biochemical Pathways

1,2,4-oxadiazole derivatives have been known to exhibit a broad spectrum of biological activities . They have shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani . Some derivatives have also shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc) .

Result of Action

oryzicola (Xoc) . This suggests that the compound could potentially have similar effects.

未来方向

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These heterocycles have been utilized for the development of energetic materials, fluorescent dyes, OLEDs, sensors, as well as insecticides .

属性

IUPAC Name |

(E)-2-methyl-N-[1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O2/c1-15(12-17-6-4-3-5-7-17)21(28)25-19-10-11-27(14-19)20-9-8-18(13-23-20)22-24-16(2)26-29-22/h3-9,12-13,19H,10-11,14H2,1-2H3,(H,25,28)/b15-12+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIWKBEWHJVKLRJ-NTCAYCPXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CN=C(C=C2)N3CCC(C3)NC(=O)C(=CC4=CC=CC=C4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NOC(=N1)C2=CN=C(C=C2)N3CCC(C3)NC(=O)/C(=C/C4=CC=CC=C4)/C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-2-methyl-N-{1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}-3-phenylacrylamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

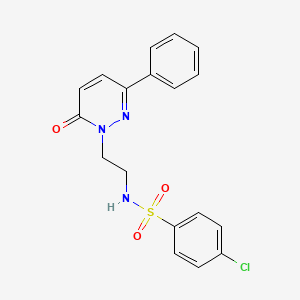

![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2411789.png)

![3-Methyl-6-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2411790.png)

![6-Cyclopropyl-2-[[1-(2-methoxypyridine-3-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2411791.png)

![2-(4-bromo-3-methylanilino)-2-[4-(1H-imidazol-1-yl)phenyl]acetonitrile](/img/structure/B2411795.png)

![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-4-methoxybenzamide](/img/structure/B2411797.png)

![N-benzyl-2-[1-(2-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2411798.png)

![3-allyl-8-(4-chlorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2411805.png)

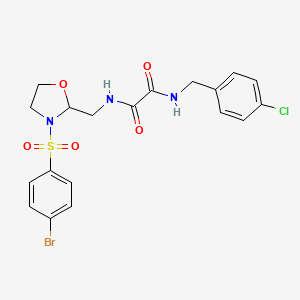

![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-isopropyl-3-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2411807.png)

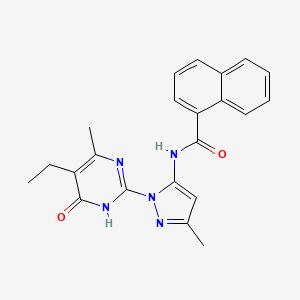

![11-(3-Methoxypropyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2411810.png)